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Compound of Interest

Compound Name: PD0166285

Cat. No.: B1683963 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the kinase selectivity profile of PD0166285, a potent

small molecule inhibitor. This document provides a comprehensive overview of its activity

against various kinases, detailed experimental methodologies for key assays, and visual

representations of relevant signaling pathways and workflows.

Kinase Selectivity Profile of PD0166285
PD0166285 is a pyridopyrimidine compound initially identified as a potent inhibitor of Wee1 and

Myt1 (also known as PKMYT1) kinases, which are critical regulators of the G2/M cell cycle

checkpoint.[1][2] However, subsequent studies have revealed a broader kinase inhibition

profile, classifying it as a non-selective inhibitor.[3] The following table summarizes the

inhibitory activity of PD0166285 against its primary targets and several off-target kinases, as

determined by in vitro cell-free assays.
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Kinase Target IC50 (nM) Kinase Family

Primary Targets

Wee1 24 Serine/Threonine Kinase

Myt1 (PKMYT1) 72 Dual-Specificity Kinase

Off-Targets

c-Src 9 Tyrosine Kinase

PDGFRβ 100 Tyrosine Kinase

CDK1 100 Serine/Threonine Kinase

EGFR 350 Tyrosine Kinase

FGFR 430 Tyrosine Kinase

Chk1 3433 Serine/Threonine Kinase

Note: IC50 values are compiled from multiple sources and may vary depending on the specific

assay conditions.[1][4]

Experimental Protocols
This section details the methodologies for key in vitro kinase assays relevant to determining the

selectivity profile of PD0166285.

Wee1 Kinase Assay (Radiometric)
This protocol is adapted from a commonly used method for assessing Wee1 kinase activity.[1]

Materials:

Full-length recombinant Wee1 kinase

Cdc2/cyclin B substrate

PD0166285 or other test compounds
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Enzyme Dilution Buffer: 50 mM Tris (pH 8.0), 10 mM NaCl, 10 mM MgCl2, 1 mM DTT, and

0.1 mM Na3VO4

Kinase Buffer: 67 mM Tris (pH 8.0), 40 mM NaCl, 13 mM MgCl2, 1 mM DTT, and 0.13 mM

Na3VO4

[γ-33P]ATP

Biotinylated peptide substrate

Scintillation counter

Procedure:

Incubate 45–60 nM of full-length Wee1 kinase with the test compound (e.g., 25 μM

PD0166285), 20 μM ATP, and 122–441 nM Cdc2/cyclin B in a final volume of 50 μl of

enzyme dilution buffer.

Incubate the mixture for 30 minutes at 30°C.

Add 30 μl of [33P]ATP-containing kinase buffer, 1 μM biotinylated peptide, and 0.25 μCi of

[γ-33P]ATP to the reaction.

Incubate for an additional 30 minutes at 30°C.

Terminate the reaction and measure the incorporation of 33P into the peptide substrate using

a scintillation counter.

Calculate the percentage of inhibition relative to a control reaction without the inhibitor.

Myt1 (PKMYT1) Kinase Assay (LanthaScreen™ Eu
Kinase Binding Assay)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET)

based binding assay.

Materials:
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Recombinant human PKMYT1

LanthaScreen™ Eu-anti-Tag Antibody

Kinase Tracer

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

PD0166285 or other test compounds

384-well plate

Fluorescence plate reader

Procedure:

Prepare serial dilutions of the test compound.

In a 384-well plate, add the test compound.

Add a mixture of the PKMYT1 kinase and the Eu-anti-Tag antibody.

Add the kinase tracer to initiate the binding reaction.

Incubate the plate for 1 hour at room temperature.

Read the plate on a fluorescence plate reader, measuring the emission at both the donor

(Europium) and acceptor (Tracer) wavelengths.

Calculate the TR-FRET ratio and determine the IC50 value from the dose-response curve.

Chk1 Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay.

Materials:

Recombinant Chk1 kinase

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1683963?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683963?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CHK1tide substrate

ATP

Kinase Assay Buffer

ADP-Glo™ Reagent

Kinase Detection Reagent

PD0166285 or other test compounds

96-well plate

Luminometer

Procedure:

Prepare serial dilutions of the test compound.

In a 96-well plate, add the test compound, Chk1 kinase, and CHK1tide substrate.

Initiate the kinase reaction by adding ATP.

Incubate at 30°C for a defined period (e.g., 45 minutes).

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

Incubate at room temperature for 40 minutes.

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

Incubate at room temperature for 30-60 minutes.

Measure the luminescence using a luminometer.

Calculate the percentage of inhibition and determine the IC50 value.
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c-Src, EGFR, FGFR, and PDGFR Tyrosine Kinase Assays
(General Protocol)
A general protocol for assessing the activity of PD0166285 against receptor and non-receptor

tyrosine kinases can be adapted using various commercially available assay kits (e.g., ADP-

Glo™, LanthaScreen™, or radiometric assays). The fundamental steps are similar to the

protocols described above.

General Procedure:

Select a suitable recombinant kinase and a specific peptide or protein substrate.

Prepare serial dilutions of PD0166285.

Incubate the kinase, substrate, and inhibitor in a suitable kinase reaction buffer.

Initiate the reaction by adding ATP (and a radiolabel if using a radiometric assay).

After a defined incubation period, stop the reaction.

Detect the phosphorylated substrate using an appropriate method (luminescence,

fluorescence, or radioactivity).

Generate a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows
Visual representations of the primary signaling pathway affected by PD0166285 and a typical

experimental workflow for determining kinase selectivity are provided below.
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Caption: PD0166285 inhibits Wee1 and Myt1, preventing Cdk1 phosphorylation.
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Caption: Workflow for determining the kinase selectivity profile of an inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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